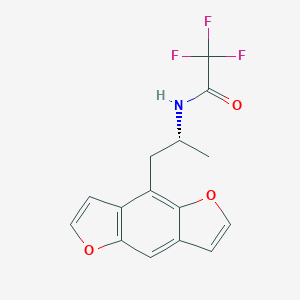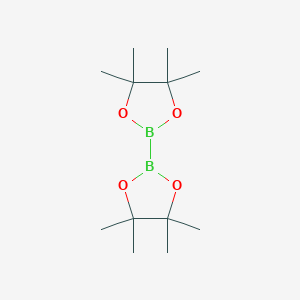
3-Etinilanilina
Descripción general
Descripción
3-Ethynylaniline: is an organic compound with the molecular formula C8H7N . It is a derivative of aniline, where the ethynyl group is attached to the benzene ring at the meta position relative to the amino group. This compound is known for its terminal alkyne functionality, making it a valuable building block in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
3-Ethynylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: 3-Ethynylaniline derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its alkyne functionality
Mecanismo De Acción
Target of Action
It is known that this compound is used as a biochemical reagent in various life science related research .
Mode of Action
3-Ethynylaniline is a terminal alkyne . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key part of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
It is used in the synthesis of various compounds, indicating its potential to influence molecular and cellular processes .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Análisis Bioquímico
Biochemical Properties
3-Ethynylaniline is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
For example, it can be used in the synthesis of benzoxazine monomers, which have been used in the study of various cellular processes .
Molecular Mechanism
The molecular mechanism of 3-Ethynylaniline primarily involves its role as a click chemistry reagent. It can react with molecules containing Azide groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethynylaniline can be synthesized through several methods. One common approach involves the reduction of 3-ethynylnitrobenzene. This reduction can be achieved using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of 3-ethynylaniline often involves the catalytic hydrogenation of 3-ethynylnitrobenzene. This process is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of 3-ethynylaniline can lead to the formation of 3-ethylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Ethylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
- 4-Ethynylaniline
- 2-Ethynylaniline
- Phenylacetylene
- Propargylamine
Comparison: 3-Ethynylaniline is unique due to the position of the ethynyl group on the benzene ring, which influences its reactivity and applications. Compared to 4-ethynylaniline and 2-ethynylaniline, the meta position of the ethynyl group in 3-ethynylaniline provides distinct electronic and steric properties, making it suitable for specific synthetic applications .
Propiedades
IUPAC Name |
3-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKQLUVBPJEUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885746 | |
| Record name | Benzenamine, 3-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54060-30-9 | |
| Record name | 3-Ethynylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54060-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethynylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYNYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8GFZ5KGE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Ethynylaniline?
A1: The molecular formula of 3-Ethynylaniline is C8H7N, and its molecular weight is 117.15 g/mol.
Q2: What spectroscopic data is available for characterizing 3-Ethynylaniline?
A2: 3-Ethynylaniline can be characterized using various spectroscopic techniques, including Fourier Transform Infrared spectroscopy (FT-IR) [, , , ], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, , ], and Ultraviolet-Visible (UV-Vis) spectroscopy [, ]. These techniques provide information about the functional groups, structure, and electronic properties of the molecule.
Q3: How does 3-Ethynylaniline perform as a monomer in polymer synthesis?
A3: 3-Ethynylaniline serves as a versatile monomer in polymer synthesis due to its reactive ethynyl group, enabling polymerization via various mechanisms. It's commonly employed as a crosslinking agent or for introducing terminal acetylene groups in polymers [, , , , , , , ].
Q4: What are the advantages of incorporating 3-Ethynylaniline into polyimide systems?
A4: Introducing 3-Ethynylaniline into polyimide systems offers several benefits, including improved solubility in various solvents [, ], enhanced processability due to lower melt viscosity [, ], and the ability to fine-tune the thermal and mechanical properties of the resulting polymers [, , , ].
Q5: How does the curing process of 3-Ethynylaniline-containing polymers occur?
A5: The curing process involves the thermal crosslinking of the ethynyl groups in 3-Ethynylaniline. This can occur through various mechanisms, including thermal polymerization of the acetylene groups [, , ], co-curing with other reactive groups like oxazine rings [, ] or maleimide groups [], or by oxidative coupling [].
Q6: How stable are 3-Ethynylaniline-based polymers at high temperatures?
A6: 3-Ethynylaniline-based polymers generally exhibit excellent thermal stability, with glass transition temperatures (Tg) often exceeding 260°C and 5% weight loss temperatures (Td5) above 490°C in both nitrogen and air atmospheres [, , ].
Q7: Can 3-Ethynylaniline participate in click chemistry reactions?
A7: Yes, the ethynyl group in 3-Ethynylaniline readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent example of click chemistry. This reaction enables the efficient and selective formation of triazole linkages [, , , ].
Q8: What are the advantages of using 3-Ethynylaniline in click chemistry reactions?
A8: 3-Ethynylaniline offers several advantages in click chemistry, including its commercial availability, high reactivity, and tolerance to a wide range of reaction conditions [, ]. Additionally, the resulting triazole products often exhibit desirable properties like stability and biocompatibility.
Q9: Are there any specific examples of 3-Ethynylaniline's use in the synthesis of bioactive molecules?
A9: Yes, 3-Ethynylaniline is a key building block in the synthesis of Solithromycin (1), a third-generation macrolide antibiotic. Researchers have utilized ribosome-templated in situ click chemistry, employing 3-Ethynylaniline and an azide-functionalized macrolide precursor to synthesize Solithromycin and its analogs [].
Q10: Have computational methods been used to study 3-Ethynylaniline and its derivatives?
A10: Yes, computational methods like density functional theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of 3-Ethynylaniline []. These studies help to understand the reaction mechanisms involving 3-Ethynylaniline and its potential applications in catalysis.
Q11: How do structural modifications of 3-Ethynylaniline influence its reactivity?
A11: The position of the ethynyl and amino groups significantly influences the reactivity of 3-Ethynylaniline []. For instance, while the ethynyl group is the primary site of reaction in ortho- and para-substituted derivatives, the meta-substituted 3-Ethynylaniline exhibits reactivity through both the ethynyl and amino groups due to resonance effects.
Q12: How can the stability of 3-Ethynylaniline be enhanced?
A12: While 3-Ethynylaniline is generally stable under standard conditions, storing it under inert atmosphere and away from light can minimize potential degradation.
Q13: What analytical techniques are used to monitor reactions involving 3-Ethynylaniline?
A13: Several analytical techniques are employed to monitor reactions involving 3-Ethynylaniline. These include:
- FT-IR spectroscopy: Monitors the disappearance of characteristic peaks associated with starting materials and the appearance of new peaks corresponding to product formation [, , , ].
- NMR spectroscopy: Tracks the changes in chemical shifts and coupling patterns of protons and carbons during the reaction [, , ].
Q14: Is there information on the environmental impact and degradation of 3-Ethynylaniline and its derivatives?
A14: Data on the environmental fate and effects of 3-Ethynylaniline might be limited. Considering its potential applications in various fields, further research is crucial to assess its environmental impact and develop sustainable practices for its use and disposal.
Q15: What are the recommended practices for the recycling and waste management of 3-Ethynylaniline?
A15: Specific guidelines for recycling 3-Ethynylaniline might not be readily available. Adhering to responsible waste disposal practices and consulting local regulations are crucial. Investigating potential recycling pathways and promoting sustainable use are important for minimizing the environmental impact.
Q16: What are some significant milestones in the research and applications of 3-Ethynylaniline?
A16: While pinpointing specific historical milestones for 3-Ethynylaniline might be challenging, its use in developing advanced materials like high-performance polymers and its applications in click chemistry, particularly for synthesizing bioactive molecules like Solithromycin, represent significant milestones.
Q17: How does research on 3-Ethynylaniline foster cross-disciplinary collaborations?
A17: The diverse applications of 3-Ethynylaniline necessitate collaboration across various scientific disciplines. For instance, developing novel polymers requires expertise in polymer chemistry, material science, and engineering. Similarly, exploring its use in click chemistry involves organic synthesis, medicinal chemistry, and potentially biochemistry or pharmacology.
Q18: How does the presence of a tert-butoxycarbonyl (Boc) protecting group affect the reactivity of 3-Ethynylaniline on silicon surfaces?
A18: Introducing a Boc protecting group on the amino group of 3-Ethynylaniline forces the reaction to proceed exclusively through the acetylene group, leading to the formation of a Si-C bond on the silicon surface [].
Q19: Can 3-Ethynylaniline be used to modify the surface of materials other than silicon?
A19: Yes, research has demonstrated the successful immobilization of 3-Ethynylaniline derivatives onto glassy carbon and gold surfaces through electrochemical reduction of the corresponding diazonium salts []. This suggests potential applications in modifying other material surfaces.
Q20: How does the incorporation of 3-Ethynylaniline impact the mechanical properties of quartz fiber/poly-silicon-containing arylacetylene resin (QF/PSA) composites?
A20: Incorporating 3-Ethynylaniline-based coupling agents into QF/PSA composites significantly enhances their interlaminar shear strength and flexural strength []. This improvement arises from the enhanced interfacial interactions between the quartz fibers and the polymer matrix.
Q21: What is the role of 3-Ethynylaniline in the synthesis of Erlotinib?
A21: 3-Ethynylaniline is a crucial starting material in the synthesis of Erlotinib, an anticancer drug. It reacts with a quinazoline intermediate to form the key anilinoquinazoline scaffold of Erlotinib [, , , ].
Q22: What are the potential advantages of using 3-Ethynylaniline in developing high-temperature adhesives?
A22: 3-Ethynylaniline shows promise in developing high-temperature adhesives due to its ability to form thermally stable polymers with high glass transition temperatures. Its use in formulating adhesives for titanium, exhibiting high lap shear strengths even at elevated temperatures, has been reported [, ].
Q23: Can 3-Ethynylaniline be used to introduce fluorescence into polymer systems?
A23: While 3-Ethynylaniline itself might not be inherently fluorescent, its incorporation into polymers containing fluorescent moieties can influence the overall fluorescence properties of the material. Research on polyacetylene derivatives incorporating 3-Ethynylaniline has shown potential for optoelectronic applications [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















